molecular formula C15H12N2O4 B5864491 N-(3-acetylphenyl)-3-nitrobenzamide

N-(3-acetylphenyl)-3-nitrobenzamide

Cat. No.: B5864491
M. Wt: 284.27 g/mol
InChI Key: DMOAHYRDMXWGGL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and a nitro group attached to another phenyl ring

Properties

IUPAC Name

N-(3-acetylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)11-4-2-6-13(8-11)16-15(19)12-5-3-7-14(9-12)17(20)21/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAHYRDMXWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 3-acetylphenylamine to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and basic conditions for acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The acetyl group can be reduced to an alcohol under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Reduction of the nitro group: 3-amino-N-(3-acetylphenyl)benzamide.

    Reduction of the acetyl group: 3-(hydroxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

N-(3-acetylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-3-nitrobenzamide
  • N-(3-acetylphenyl)-4-nitrobenzamide
  • N-(3-acetylphenyl)-2-nitrobenzamide

Comparison: N-(3-acetylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the acetyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a distinct compound of interest in various research applications.

Biological Activity

N-(3-acetylphenyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group and a nitro group attached to a phenyl ring. The structural formula can be represented as follows:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}

The presence of the nitro group is crucial for its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction Reactions : The nitro group can be reduced to form amine derivatives, which may exhibit different biological activities compared to the parent compound. This reduction typically occurs through enzymatic pathways involving NADH or NADPH as reducing agents .
  • Electrophilic Aromatic Substitution : The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the reactivity of the aromatic ring.
  • Interaction with Biological Targets : The acetyl group may influence binding affinity to target proteins, modulating the compound's overall biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that nitro-containing compounds can inhibit cancer cell proliferation through various pathways:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values comparable to established anticancer agents .
  • Mechanisms : The compound may induce apoptosis and inhibit angiogenesis by downregulating key signaling pathways such as EGFR and Bcl-2 .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Nitro compounds are known for their efficacy against various microorganisms:

  • Mechanism : Upon reduction, these compounds generate reactive intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .
  • Efficacy : Studies have shown promising results against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory mediators:

  • Inhibition of iNOS and COX-2 : Research indicates that the compound can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses.
  • Potential Applications : This activity suggests its potential use in developing anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects on HepG2 liver cancer cells with an IC50 of 39.7 μM .
Study 2Showed antimicrobial activity against Gram-positive bacteria, with effective concentrations lower than those used for traditional antibiotics .
Study 3Found significant inhibition of COX-2 in vitro, suggesting anti-inflammatory potential.

Q & A

What synthetic strategies are optimal for preparing N-(3-acetylphenyl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Basic Synthesis:
The synthesis typically involves a multi-step approach:

Nitration : Introduce the nitro group to the benzamide core using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Acetylation : React 3-aminophenyl derivatives with acetylating agents (e.g., acetic anhydride) in a polar aprotic solvent (e.g., DMF) .

Amidation : Couple the acetylated intermediate with 3-nitrobenzoyl chloride using a base (e.g., triethylamine) to neutralize HCl byproducts .

Advanced Optimization:

  • Continuous Flow Reactors : Improve scalability and reproducibility by minimizing side reactions (e.g., hydrolysis of reactive intermediates) .
  • Catalytic Systems : Explore green catalysts (e.g., BiCl₃) to enhance regioselectivity during nitration .
  • Purification : Use preparative HPLC or recrystallization with ethanol/water mixtures to isolate high-purity product (>98%) .

How do structural features (e.g., nitro group, acetyl substitution) influence the compound’s bioactivity and interaction with biological targets?

Basic Mechanism:
The nitro group facilitates redox interactions, generating reactive oxygen species (ROS) under enzymatic reduction, which may disrupt DNA replication in cancer cells . The acetyl group enhances lipophilicity, improving membrane permeability and target engagement (e.g., kinase inhibition) .

Advanced Analysis:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 systems) to quantify nitroreductase activity .
  • Molecular Docking : Model interactions with targets like PARP-1 or EGFR using AutoDock Vina, focusing on hydrogen bonding with the amide carbonyl .

What methodologies are recommended for characterizing impurities and stability in this compound?

Basic Characterization:

  • HPLC-UV : Monitor degradation products under accelerated stability conditions (40°C/75% RH) with a C18 column and acetonitrile/water gradient .
  • NMR : Assign peaks for acetyl (δ 2.6 ppm, singlet) and nitro groups (δ 8.1–8.3 ppm, aromatic protons) .

Advanced Techniques:

  • LC-MS/MS : Identify trace impurities (e.g., deacetylated byproducts) with electrospray ionization (ESI+) and collision-induced dissociation .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions to profile degradation pathways .

How can researchers design experiments to assess the compound’s potential anticancer activity?

Basic Screening:

  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

Advanced Models:

  • 3D Tumor Spheroids : Evaluate penetration efficacy in multicellular aggregates using confocal microscopy .
  • Synergy Studies : Combine with cisplatin or doxorubicin and analyze combination indices (CI) via CompuSyn software .

What computational tools are effective for predicting binding modes and pharmacokinetic properties?

Basic Tools:

  • SwissADME : Predict logP (2.8), solubility (−4.2), and CYP450 interactions .
  • AutoDock : Simulate binding to tyrosine kinases (e.g., c-Met) with grid boxes centered on ATP-binding pockets .

Advanced Modeling:

  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) in crystal structures to guide co-crystallization trials .

How do substituent modifications (e.g., halogenation, ethoxy addition) affect the compound’s reactivity and SAR?

Basic SAR:

  • Nitro Position : Meta-substitution (3-nitro) enhances electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .
  • Halogenation : Adding Cl or Br at the 4-position increases steric bulk, reducing off-target binding .

Advanced Strategies:

  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to modulate solubility .
  • Isosteric Replacement : Replace acetyl with sulfonamide groups to improve metabolic stability .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Precautions:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
  • Waste Disposal : Neutralize nitro-containing waste with 10% NaHCO₃ before disposal .

Advanced Toxicology:

  • Ames Test : Assess mutagenicity in TA98 Salmonella strains (±S9 metabolic activation) .
  • In Vitro Hepatotoxicity : Monitor ALT/AST release in HepG2 cells using ELISA kits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.